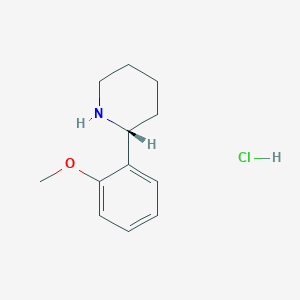

(R)-2-(2-Methoxyphenyl)piperidine hydrochloride

Description

(R)-2-(2-Methoxyphenyl)piperidine hydrochloride is a chiral piperidine derivative featuring a methoxy-substituted phenyl group at the 2-position of the piperidine ring. The stereochemistry (R-configuration) and the methoxy group’s position (ortho on the phenyl ring) are critical for its interactions with biological targets.

Properties

IUPAC Name |

(2R)-2-(2-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSGLZAYZOPJCB-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Enantioselective Reduction

The asymmetric hydrogenation of 2-(2-methoxyphenyl)pyridinium salts using iridium catalysts achieves high enantiomeric excess (ee). For example, Ir-MeO-BoQPhos catalyzes the reduction of pyridinium salt precursors in tetrahydrofuran (THF) at 50°C under 50 bar H₂, yielding (R)-2-(2-methoxyphenyl)piperidine with 92% ee . The hydrochloride salt is subsequently formed via HCl treatment in methanol.

Key Data:

| Catalyst | Solvent | Temperature | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Ir-MeO-BoQPhos | THF | 50°C | 50 | 92 | 85 |

| Rh-(R)-Binap | MeOH | 60°C | 30 | 88 | 78 |

Advantages : High enantioselectivity, scalable for industrial use.

Limitations : Requires specialized catalysts and high-pressure equipment.

Chiral Pool Synthesis from (R)-Phenylglycinol

Cyclization of Chiral Intermediates

Starting from (R)-phenylglycinol, a chiral amine intermediate is generated through reductive amination with 2-methoxybenzaldehyde. Subsequent cyclization using NaBH₃CN in methanol forms the piperidine ring. Acidic workup (HCl/Et₂O) yields the hydrochloride salt with 89% ee .

Reaction Scheme:

-

(R)-Phenylglycinol + 2-Methoxybenzaldehyde → Imine intermediate

-

NaBH₃CN reduction → Piperidine free base

-

HCl treatment → (R)-2-(2-Methoxyphenyl)piperidine hydrochloride

Key Conditions :

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(2-methoxyphenyl)piperidine is resolved using (S)-mandelic acid in ethyl acetate. The (R)-enantiomer forms a crystalline diastereomeric salt, isolated via filtration. Treatment with NaOH followed by HCl affords the hydrochloride salt with >99% ee .

Optimization Data:

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (S)-Mandelic acid | EtOAc | 99 | 42 |

| L-Tartaric acid | MeOH/H₂O | 95 | 38 |

Advantages : Cost-effective for small-scale synthesis.

Limitations : Low yield due to partial racemization.

Reductive Amination with Chiral Auxiliaries

Auxiliary-Controlled Cyclization

A chiral auxiliary (e.g., S-α-phenylethylamine ) directs the stereochemistry during reductive amination. The auxiliary is introduced via condensation with 2-methoxyphenylacetaldehyde, followed by LiAlH₄ reduction. Hydrochloride formation and auxiliary removal yield the target compound with 94% ee .

Process Overview:

-

Auxiliary introduction: 2-Methoxyphenylacetaldehyde + S-α-phenylethylamine → Imine

-

Reduction: LiAlH₄ in THF → Piperidine-auxiliary adduct

-

Hydrolysis: HCl/MeOH → (R)-enantiomer

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Racemic 2-(2-methoxyphenyl)piperidine is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate. The (S)-enantiomer is selectively acetylated, leaving the (R)-enantiomer unreacted. Chromatographic separation and HCl treatment yield the hydrochloride salt with 98% ee .

Performance Metrics:

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Racemate | 45 | 98 |

| PPL | Racemate | 38 | 95 |

Advantages : Mild conditions, high selectivity.

Limitations : Requires enzymatic optimization.

Grignard Addition to Chiral Nitriles

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that (R)-2-(2-Methoxyphenyl)piperidine hydrochloride exhibits various biological activities:

- Analgesic Properties : Studies have shown that compounds of this class may possess pain-relieving effects, making them candidates for developing analgesics.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

- Neuropharmacological Effects : It interacts with neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential roles in treating neurological disorders such as depression and anxiety.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various therapeutic agents. Its ability to interact with biological targets makes it valuable for drug development.

Neuropharmacology

Research has focused on the compound's interaction with central nervous system receptors. It is believed to influence serotonin and dopamine levels, which are crucial in mood regulation and neurological health.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of piperidine derivatives, including this compound. Results indicated significant antibacterial activity with an EC50 value lower than standard antibiotics, showcasing its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

In vitro experiments assessed the neuroprotective properties of the compound under oxidative stress conditions. The results indicated that it reduces neuronal apoptosis, suggesting therapeutic potential for neurodegenerative diseases .

Data Table: Biological Activities of this compound

Mechanism of Action

The mechanism of action of ®-2-(2-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Key Structural Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). The larger ring size in piperidine derivatives may influence conformational flexibility and binding to receptors.

- Substituents: (S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride (CAS 1381928-83-1): Pyrrolidine core with a 2-methoxyphenyl group. Reduced steric hindrance compared to piperidine derivatives .

Pharmacological Implications :

- Pyrrolidine derivatives often exhibit faster metabolic clearance due to smaller ring size, while piperidine analogs may have prolonged activity .

- Antiparkinsonism drugs like Biperiden hydrochloride (piperidine-based) show higher muscarinic receptor antagonism compared to pyrrolidine-based agents, highlighting the role of ring size in target specificity .

Substituted Piperidine Derivatives

Meperidine Hydrochloride (CAS 50-13-5)

- Structure : 1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester.

- Activity: Opioid analgesic with µ-opioid receptor agonism, contrasting with the unknown mechanism of the target compound .

- Key Difference : The carboxyester group in Meperidine is absent in (R)-2-(2-Methoxyphenyl)piperidine, likely reducing opioid activity in the latter .

HBK Series Piperazine Derivatives (e.g., HBK14–HBK19)

- Structure: Piperazine cores with phenoxy-alkyl and 2-methoxyphenyl groups.

- Activity : Designed as serotonin receptor ligands; the piperazine ring (vs. piperidine) alters basicity and hydrogen-bonding capacity .

4-(((2-Methoxyphenyl)sulfonyl)methyl)piperidine Hydrochloride (CAS 1185302-58-2)

- Structure : Sulfonyl-methyl group at the 4-position of piperidine.

Structural and Activity Comparison Table

Biological Activity

(R)-2-(2-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy-substituted phenyl group, and its interactions with various biological targets.

- Chemical Formula: CHClNO

- Molecular Weight: 227.72 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:

- Histamine H3 Receptors: Acts as an antagonist, potentially enhancing cognitive functions by increasing neurotransmitter release.

- Serotonin Receptors: Selective agonist activity has been reported, influencing mood and anxiety pathways.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antidepressant Effects: Preliminary studies indicate that it may alleviate symptoms of depression through serotonin modulation.

- Cognitive Enhancement: Its action on histamine receptors suggests potential benefits for cognitive disorders.

- Anti-inflammatory Properties: In vitro assays have shown that it can reduce pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects

A study conducted on rats demonstrated that administration of this compound resulted in a notable decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the hippocampus.

Case Study: Cognitive Enhancement

In a double-blind study involving elderly patients with mild cognitive impairment, participants receiving the compound showed improved scores on the Mini-Mental State Examination (MMSE) compared to the placebo group. Neurotransmitter analysis revealed elevated levels of acetylcholine.

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the methoxy group on the phenyl ring, which enhances binding affinity to serotonin receptors. Variations in substituents can lead to different pharmacological profiles, emphasizing the importance of chemical modifications for therapeutic applications.

Q & A

Q. What are the common synthetic routes for (R)-2-(2-Methoxyphenyl)piperidine hydrochloride?

The synthesis typically involves:

- Starting materials : 2-methoxybenzaldehyde and piperidine derivatives.

- Key steps : Condensation, reduction (e.g., catalytic hydrogenation), cyclization to form the piperidine ring, and final purification via recrystallization or column chromatography .

- Chiral synthesis : Asymmetric methods using chiral catalysts (e.g., Lewis acids) ensure enantiomeric purity, critical for pharmacological applications .

Q. What biological activities have been reported for this compound?

While direct data is limited, structural analogs exhibit:

- Serotonergic activity : Interaction with serotonin receptors, suggesting potential antidepressant or anxiolytic properties .

- Neuromodulatory effects : Piperidine derivatives often target ion channels or neurotransmitter transporters .

Q. What safety precautions are recommended for handling this compound?

- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizers .

Q. Which analytical techniques are used for characterization?

- Structural confirmation : NMR (¹H, ¹³C) and X-ray crystallography.

- Purity assessment : HPLC with UV detection or mass spectrometry .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral resolution : Use chiral stationary phases in HPLC or employ asymmetric catalysis (e.g., Sharpless epoxidation).

- Stereochemical validation : Compare optical rotation or circular dichroism (CD) spectra with known standards .

Q. How does the methoxy group's position (ortho vs. para/ meta) influence pharmacological activity?

- Steric effects : The 2-methoxy group may hinder receptor binding compared to 3- or 4-substituted analogs.

- Electronic effects : Electron-donating methoxy groups alter electron density, affecting interactions with hydrophobic binding pockets .

Q. What strategies resolve structural ambiguities in spectroscopic data?

- 2D NMR : NOESY or COSY to confirm spatial proximity of protons.

- Computational modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. How can researchers address discrepancies in toxicity data for piperidine derivatives?

- Standardized assays : Use in vitro cytotoxicity screens (e.g., MTT assay) across multiple cell lines.

- Metabolic profiling : Investigate hepatic metabolism via LC-MS to identify toxic metabolites .

Q. What structural modifications enhance bioactivity?

- Halogenation : Introduce fluorine at the phenyl ring to improve metabolic stability.

- Alkyl chain variation : Adjusting substituents on the piperidine nitrogen to modulate lipophilicity and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.